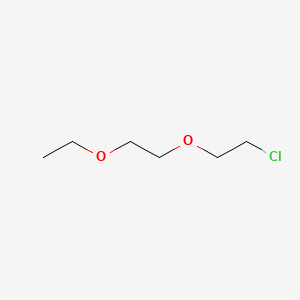
4-クロロ-3-(メチルスルホニル)安息香酸
概要
説明
4-Chloro-3-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a methylsulfonyl group at the 3-position
科学的研究の応用
4-Chloro-3-(methylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
It is known that this compound is used in organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
It is known to be used in acylation and sulfonylation reactions in organic synthesis . This suggests that it may interact with its targets by donating its acyl or sulfonyl group, leading to changes in the target’s structure and function.
Pharmacokinetics
It is known that this compound is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as ethanol and acetone
Action Environment
The action, efficacy, and stability of 4-Chloro-3-(methylsulfonyl)benzoic acid can be influenced by various environmental factors. For example, its solubility in water is low, suggesting that it may be less effective in aqueous environments . Additionally, it should be stored in a dry, room temperature environment to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Chloro-3-(methylsulfonyl)benzoic acid involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. The oxidation can be catalyzed by copper(I) and nitric acid, with the reaction conditions optimized to achieve high yield and purity. The reaction typically occurs at 160°C under an oxygen pressure of 1.5 MPa, with a nitric acid concentration of 25 wt% .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-(methylsulfonyl)benzoic acid may involve large-scale oxidation processes using similar catalytic systems. The use of nitric acid as an oxidant is common, although efforts are made to minimize the environmental impact by reducing nitric oxide emissions and optimizing reagent usage .
化学反応の分析
Types of Reactions
4-Chloro-3-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of palladium catalysts.
Major Products
Oxidation: Further oxidized sulfonyl derivatives.
Reduction: Reduced benzoic acid derivatives.
Substitution: Substituted benzoic acids with various functional groups.
類似化合物との比較
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: A similar compound with a sulfamoyl group instead of a methylsulfonyl group.
3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid: Another derivative with a bromomethyl group.
Uniqueness
4-Chloro-3-(methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
4-chloro-3-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBQTUAUWSDCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965850 | |
| Record name | 4-Chloro-3-(methanesulfonyl)benzoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51522-07-7 | |
| Record name | Benzoic acid, 4-chloro-3-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051522077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-(methanesulfonyl)benzoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-methanesulfonylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















